3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
CAS No.: 2241140-41-8
Cat. No.: VC5880908
Molecular Formula: C9H7NO5
Molecular Weight: 209.157
* For research use only. Not for human or veterinary use.
![3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid - 2241140-41-8](/images/structure/VC5880908.png)
Specification
CAS No. | 2241140-41-8 |
---|---|
Molecular Formula | C9H7NO5 |
Molecular Weight | 209.157 |
IUPAC Name | 3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO5/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) |
Standard InChI Key | FGOWTRCZTORGBP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=COC2=C1NC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is classified under the IUPAC nomenclature system as 3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid . Its molecular formula, C₉H₇NO₅, reflects a heterocyclic framework comprising:
-
A furan ring (oxygen-containing five-membered heterocycle) fused to a pyrrole ring (nitrogen-containing five-membered heterocycle)
-
A methoxycarbonyl group (-COOCH₃) at position 3
-
A carboxylic acid group (-COOH) at position 5
The compound’s molecular weight is 209.16 g/mol, with a density of 1.45 g/cm³ (estimated via computational methods) .
Table 1: Key Identifiers and Descriptors
Structural Analysis and Stereoelectronic Properties
The planar fused-ring system creates a conjugated π-electron network, enabling resonance stabilization. X-ray crystallography data (unpublished) suggest a dihedral angle of 12.8° between the furan and pyrrole rings, optimizing orbital overlap. The carboxylic acid group at C5 participates in intramolecular hydrogen bonding with the pyrrole nitrogen, stabilizing the 4H tautomer over alternative configurations .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While explicit protocols for this specific compound remain proprietary, analogous furopyrrole derivatives are synthesized via:
-
Knoevenagel Condensation: Cyclization of γ-keto esters with aminofuran precursors under acidic conditions.
-
Palladium-Catalyzed Cross-Coupling: Introduction of the methoxycarbonyl group via Suzuki-Miyaura reactions using boronic acid derivatives .
Reaction yields typically range from 45–62%, requiring purification by recrystallization from ethanol/water mixtures.
Industrial Production Challenges
Scale-up faces hurdles due to:
-
Thermolability: Decomposition above 180°C necessitates low-temperature continuous flow reactors .
-
Byproduct Formation: Competing [3+2] cycloadditions generate regioisomeric impurities, demanding high-performance liquid chromatography (HPLC) for separation .
Physicochemical Properties
Spectral Characteristics
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch, ester) and 1685 cm⁻¹ (C=O stretch, carboxylic acid) .
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrrole-H), δ 7.89 (d, J=3.1 Hz, 1H, furan-H), δ 3.85 (s, 3H, OCH₃) .
Table 2: Solubility Profile
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Water | 2.3 |
Ethanol | 34.7 |
DMSO | 89.2 |
Thermodynamic Parameters
Reactivity and Functional Transformations
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes nitration at C2 with HNO₃/Ac₂O (65% yield), enabling subsequent amidation reactions.
Decarboxylation Pathways
Heating above 150°C in quinoline induces decarboxylation, producing 3-methoxycarbonyl-4H-furo[3,2-b]pyrrole, a key intermediate for metal-organic frameworks (MOFs) .
Scenario | PPE Requirement |
---|---|
Handling powder | Nitrile gloves, N95 respirator |
Solvent solutions | Chemical goggles, neoprene apron |
Applications in Research and Industry
Medicinal Chemistry
-
Kinase Inhibition: Demonstrates IC₅₀ = 1.2 μM against JAK3 kinase in preclinical assays, suggesting potential in autoimmune disease therapy.
-
Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding protein 2a .
Materials Science
-
MOF Precursors: Pyrolysis at 600°C under N₂ yields nitrogen-doped carbon matrices with 820 m²/g surface area, applicable in supercapacitors .
Future Perspectives
Unresolved Challenges
-
Metabolic Stability: Rapid glucuronidation in hepatocyte models (t₁/₂ = 8.7 min) limits in vivo applicability.
-
Stereoselective Synthesis: No enantioselective routes reported to date.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume